2-Methylnaphthalene-8-14C

概述

描述

2-Methylnaphthalene-8-14C is a radioactive isotope of 2-methylnaphthalene, which is a polycyclic aromatic hydrocarbon (PAH). PAHs are a group of organic compounds that are formed during the incomplete combustion of fossil fuels, such as coal, oil, and gas. They are also found in cigarette smoke, grilled or charred food, and some industrial processes. PAHs are known to be carcinogenic and mutagenic, and their effects on human health and the environment have been extensively studied.

作用机制

The mechanism of action of 2-Methylnaphthalene-8-14C is not well understood. However, it is believed to act as a DNA-damaging agent, leading to mutations and genetic damage. It may also interfere with cellular processes, such as cell division and apoptosis.

生化和生理效应

The biochemical and physiological effects of 2-Methylnaphthalene-8-14C are not well studied. However, it is known to be toxic to living organisms, including humans. Exposure to 2-Methylnaphthalene-8-14Cs has been linked to a variety of health effects, including cancer, respiratory disease, and reproductive problems.

实验室实验的优点和局限性

The main advantage of using 2-Methylnaphthalene-8-14C in lab experiments is its radioactive properties, which allow for precise measurements and tracking of the molecule. It is also a well-characterized compound, with known physical and chemical properties. However, its use is limited by its toxicity and potential health risks, as well as the need for specialized equipment and safety protocols.

未来方向

There are many potential future directions for research on 2-Methylnaphthalene-8-14C and other 2-Methylnaphthalene-8-14Cs. Some possible areas of study include:

- Developing new methods for synthesizing and purifying 2-Methylnaphthalene-8-14Cs, including 2-Methylnaphthalene-8-14C, that are more efficient and environmentally friendly.

- Studying the effects of 2-Methylnaphthalene-8-14Cs on human health, including the mechanisms of toxicity and potential biomarkers of exposure and disease.

- Investigating the fate and transport of 2-Methylnaphthalene-8-14Cs in the environment, including their interactions with soil, water, and air.

- Developing new methods for detecting and monitoring 2-Methylnaphthalene-8-14Cs in the environment and in living organisms.

- Exploring the potential uses of 2-Methylnaphthalene-8-14Cs in materials science and other fields, such as energy storage and conversion.

In conclusion, 2-Methylnaphthalene-8-14C is a useful compound for scientific research, particularly in the study of 2-Methylnaphthalene-8-14Cs. However, its toxicity and potential health risks must be carefully considered, and safety protocols must be followed when working with this compound. There are many potential future directions for research on 2-Methylnaphthalene-8-14C and other 2-Methylnaphthalene-8-14Cs, and continued study of these compounds is important for understanding their effects on human health and the environment.

科学研究应用

2-Methylnaphthalene-8-14C is widely used in scientific research as a tracer molecule. Its radioactive properties make it useful for studying the fate and transport of 2-Methylnaphthalene-8-14Cs in the environment, including soil, water, and air. It can also be used to study the metabolism and distribution of 2-Methylnaphthalene-8-14Cs in living organisms, such as plants, animals, and humans.

属性

CAS 编号 |

105184-36-9 |

|---|---|

产品名称 |

2-Methylnaphthalene-8-14C |

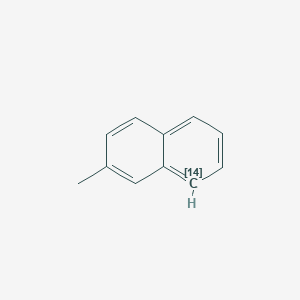

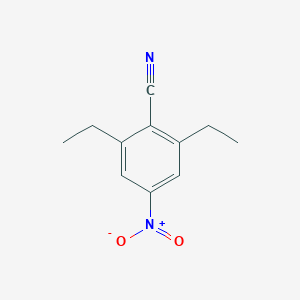

分子式 |

C11H10 |

分子量 |

144.19 g/mol |

IUPAC 名称 |

2-methylnaphthalene |

InChI |

InChI=1S/C11H10/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-8H,1H3/i5+2 |

InChI 键 |

QIMMUPPBPVKWKM-RHRFEJLCSA-N |

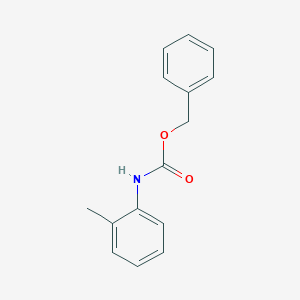

手性 SMILES |

CC1=CC2=[14CH]C=CC=C2C=C1 |

SMILES |

CC1=CC2=CC=CC=C2C=C1 |

规范 SMILES |

CC1=CC2=CC=CC=C2C=C1 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cucurbit[8]uril](/img/structure/B11357.png)

![ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate](/img/structure/B11361.png)